Versatile Derivatization Potential Enabled by Free NH-Pyrazole versus N-Phenyl Locked Analogs
The target compound contains a free NH at the pyrazole N1 position, whereas the most widely employed analog, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde, bears a phenyl group that eliminates this reactive site. This difference directly impacts the number of accessible derivative series [1][2].
| Evidence Dimension | Functional groups available for derivatization |
|---|---|
| Target Compound Data | Two reactive sites: C4-aldehyde + free N1-H pyrazole |
| Comparator Or Baseline | 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde (N-phenyl locked): Only C4-aldehyde available |
| Quantified Difference | Target compound provides 2 sites vs. 1 site in comparator, enabling at least 2 additional synthetic sequences (N-alkylation, N-arylation) |
| Conditions | Synthetic chemistry analysis based on structural comparison |
Why This Matters
Expanded derivatization capacity translates to higher scaffold value in medicinal chemistry campaigns, enabling the generation of larger, more diverse compound libraries for SAR studies.
- [1] El-Zahar, M. I.; Abd El-Karim, S. S.; Anwar, M. M. Synthesis and Cytotoxicity Screening of Some Novel Benzofuranoyl-pyrazole Derivatives against Liver and Cervix Carcinoma Cell Lines. S. Afr. J. Chem. 2009, 62, 189–199. View Source
- [2] El-Zahar, M. I.; et al. Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. Acta Pol. Pharm. 2011, 68(3), 357–373. PMID: 21648190. View Source
